molecular formula C12H26Cl2N2 B1487638 [(1-Cyclohexylpiperidin-3-YL)methyl]amine CAS No. 883533-78-6

[(1-Cyclohexylpiperidin-3-YL)methyl]amine

Cat. No. B1487638
CAS RN: 883533-78-6
M. Wt: 269.25 g/mol
InChI Key: OPTUWNRYMCWZCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1-Cyclohexylpiperidin-3-YL)methyl]amine, also known as 1-cyclohexylpiperidin-3-ylmethylamine, is an organic compound that is used in a variety of scientific applications. It is a cyclic amine with a piperidine ring and a methyl group attached to the nitrogen atom. This compound has been studied extensively in the fields of chemistry, pharmacology, and biochemistry due to its unique properties and potential applications.

Scientific Research Applications

Chemical Synthesis and Catalysis Research has highlighted the utilization of “[(1-Cyclohexylpiperidin-3-YL)methyl]amine” in various chemical synthesis processes. Lifchits and Charette (2008) described its role in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This reaction is crucial for synthesizing complex organic molecules, including drugs like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008). Additionally, Uozumi et al. (2004) explored its use in catalytic asymmetric allylic amination in water, a process important for the enantioselective synthesis of organic compounds (Uozumi, Tanaka & Shibatomi, 2004).

Biomedical Applications In the realm of biomedical research, Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, using a compound structurally similar to “this compound”. These compounds showed promising antimicrobial and cytotoxic activities, indicating potential applications in developing new therapeutic agents (Noolvi et al., 2014).

Material Science The compound also finds applications in material science. Orme and Wilson (2015) demonstrated the use of 1-cyclohexylpiperidine, a compound similar to “this compound”, as a thermolytic draw solute for osmotically driven membrane processes, showcasing its potential in improving water purification technologies (Orme & Wilson, 2015).

properties

IUPAC Name

(1-cyclohexylpiperidin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h11-12H,1-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSJEOPMBGXGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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